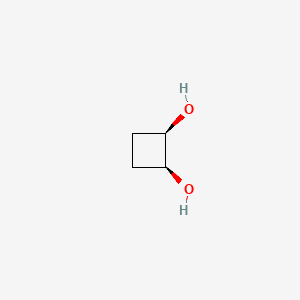

Cis-cyclobutane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-cyclobutane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPMXFUDCYMCOE-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-Cyclobutane-1,2-diol from Cyclobutene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for producing cis-cyclobutane-1,2-diol from cyclobutene (B1205218), a key transformation in organic synthesis. The focus is on providing detailed, actionable information for laboratory application, including reaction mechanisms, experimental protocols, and comparative data.

Introduction to cis-Dihydroxylation of Alkenes

The synthesis of this compound from cyclobutene is a classic example of a syn-dihydroxylation reaction. This process involves the addition of two hydroxyl groups to the same face of the double bond of an alkene, resulting in a cis-diol. The primary methods to achieve this transformation involve the use of high-oxidation-state transition metals, most notably osmium and manganese.[1] These methods are favored for their reliability and stereospecificity.

Key Synthetic Methodologies

Two principal reagents are widely employed for the syn-dihydroxylation of alkenes: Osmium Tetroxide (OsO₄) and Potassium Permanganate (B83412) (KMnO₄). While both can yield the desired cis-diol, they differ significantly in terms of efficiency, cost, and safety.

Osmium Tetroxide Mediated Dihydroxylation

Osmium tetroxide is a highly effective and reliable reagent for the syn-dihydroxylation of alkenes, proceeding through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate.[2][3] Subsequent hydrolysis of this intermediate yields the cis-diol.[4][5] Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1][6]

One of the most common and effective protocols is the Upjohn dihydroxylation , which utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed during the reaction.[7] This catalytic cycle allows for high yields of the desired diol with minimal exposure to the hazardous osmium tetroxide.[7][8]

Potassium Permanganate Mediated Dihydroxylation

Potassium permanganate, under cold, dilute, and basic conditions, can also effect the syn-dihydroxylation of alkenes.[2] The mechanism is analogous to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester.[2][9] However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions is crucial to prevent over-oxidation and cleavage of the carbon-carbon double bond, which can lead to lower yields of the desired diol.[6][10] Despite its lower cost, the challenges in controlling the reaction and the often lower yields make it a less favorable choice compared to osmium-based methods for high-value applications.[10][11]

Metal-Free Dihydroxylation

For applications where the presence of heavy metal contaminants is a concern, metal-free dihydroxylation methods have been developed. One such method employs cyclobutane (B1203170) malonoyl peroxide as the oxidizing agent.[12][13] This reagent reacts with alkenes in the presence of water, followed by alkaline hydrolysis, to produce syn-diols.[12][14]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative parameters for the primary methods of synthesizing this compound from cyclobutene.

| Method | Reagents | Typical Yield | Key Conditions | Advantages | Disadvantages |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO (stoichiometric) | High (>90%) | Acetone (B3395972)/water solvent system, room temperature | High yield, high stereoselectivity, mild conditions[7] | Toxicity and cost of osmium[8][10] |

| Permanganate Dihydroxylation | KMnO₄ (stoichiometric) | Moderate to Low | Cold (0-5 °C), dilute, basic (NaOH or KOH) aqueous solution[2][10] | Low cost of reagents[10] | Risk of over-oxidation and low yields, requires careful temperature control[6][10] |

| Metal-Free Dihydroxylation | Cyclobutane malonoyl peroxide, H₂O, then NaOH hydrolysis | 30-84% (for various alkenes)[12] | Chloroform solvent, 40 °C[12] | Avoids heavy metal contamination[12][13] | Lower yields for some substrates, requires synthesis of the peroxide reagent[12] |

Detailed Experimental Protocols

Protocol for Upjohn Dihydroxylation of Cyclobutene

This protocol is adapted from standard procedures for the Upjohn dihydroxylation.[7]

Materials:

-

Cyclobutene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutene in a 10:1 mixture of acetone and water.

-

To this solution, add a stoichiometric amount of N-methylmorpholine N-oxide (NMO).

-

While stirring at room temperature, add a catalytic amount of the osmium tetroxide solution (typically 1-2 mol%).

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Protocol for Potassium Permanganate Dihydroxylation of Cyclobutene

This protocol is based on the classical method for dihydroxylation using potassium permanganate.[2]

Materials:

-

Cyclobutene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Water

-

Ethanol (B145695) (or other suitable co-solvent)

-

Celatom or diatomaceous earth

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Prepare a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

-

Dissolve the cyclobutene in a minimal amount of a co-solvent like ethanol and add it to the cold basic solution.

-

Separately, prepare a cold, dilute aqueous solution of potassium permanganate.

-

Slowly add the KMnO₄ solution to the vigorously stirred cyclobutene solution, maintaining the temperature between 0 and 5 °C. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue the addition until a faint persistent pink or purple color is observed, indicating a slight excess of KMnO₄.

-

Stir the reaction mixture at 0 °C for an additional hour.

-

Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate.

-

Filter the mixture through a pad of Celatom to remove the MnO₂ precipitate.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude diol by recrystallization or chromatography.

Visualizations

Reaction Pathway for Osmium Tetroxide Dihydroxylation

Caption: Catalytic cycle of OsO₄-mediated syn-dihydroxylation.

Experimental Workflow for cis-Dihydroxylation

Caption: General experimental workflow for diol synthesis.

Conclusion

The synthesis of this compound from cyclobutene is most reliably and efficiently achieved through OsO₄-catalyzed syn-dihydroxylation, particularly using the Upjohn protocol with NMO as a co-oxidant. This method provides high yields and excellent stereocontrol. While the use of potassium permanganate offers a lower-cost alternative, it requires stringent control of reaction conditions to avoid side reactions and often results in lower yields. For syntheses where metal contamination is a critical concern, metal-free alternatives provide a viable, albeit sometimes lower-yielding, pathway. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost, and safety considerations.

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Upjohn Dihydroxylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the metal-free dihydroxylation of alkenes -ORCA [orca.cardiff.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cis-dihydroxylation of Cyclobutene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the cis-dihydroxylation of cyclobutene (B1205218), a fundamental reaction in organic synthesis for the preparation of cis-1,2-cyclobutanediols. These products are valuable intermediates in the synthesis of complex molecules and pharmaceuticals due to their defined stereochemistry.

Core Principles and Mechanism

The cis-dihydroxylation of an alkene, such as cyclobutene, involves the addition of two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. This stereospecificity is a key feature of the reaction and is achieved through a concerted mechanism involving a cyclic intermediate. The two most common and reliable reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).

Osmium Tetroxide (OsO₄) Mediated Dihydroxylation

Osmium tetroxide is a highly effective and selective reagent for cis-dihydroxylation. The reaction proceeds through a [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate.[1] This intermediate is then cleaved in a subsequent workup step to yield the cis-diol. Due to the toxicity and expense of osmium tetroxide, it is most commonly used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1]

A widely used catalytic system is the Upjohn dihydroxylation , which employs N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed after the diol is released.

The general catalytic cycle is depicted below:

Potassium Permanganate (KMnO₄) Mediated Dihydroxylation

Potassium permanganate, particularly under cold and alkaline conditions, can also effect cis-dihydroxylation.[2] The mechanism is analogous to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester intermediate.[3] However, KMnO₄ is a stronger oxidizing agent, and careful control of reaction conditions is crucial to prevent over-oxidation and cleavage of the resulting diol.[4]

Experimental Protocols

The following are detailed experimental methodologies for the cis-dihydroxylation of cyclobutene.

Catalytic Osmium Tetroxide Dihydroxylation of Cyclobutene (Adapted Upjohn Procedure)

Objective: To synthesize cis-1,2-cyclobutanediol from cyclobutene using catalytic OsO₄ and NMO as the co-oxidant.

Materials:

-

Cyclobutene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (as a solution in tert-butanol (B103910) or other suitable solvent)

-

Water

-

Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutene (1.0 eq) and NMO (1.2 eq) in a 10:1 mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.01-0.02 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite. Stir for 30 minutes until the dark color dissipates.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure cis-1,2-cyclobutanediol.

Potassium Permanganate Dihydroxylation of Cyclobutene

Objective: To synthesize cis-1,2-cyclobutanediol from cyclobutene using cold, alkaline potassium permanganate.

Materials:

-

Cyclobutene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol (B145695) (optional, as a co-solvent)

-

Celite or diatomaceous earth

Procedure:

-

Dissolve cyclobutene (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like ethanol or t-butanol in a round-bottom flask.

-

Add a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M) to make the solution basic.

-

Cool the mixture to 0 °C or below in an ice-salt bath.

-

Slowly add a pre-chilled, dilute aqueous solution of potassium permanganate (1.0 eq) dropwise to the vigorously stirred cyclobutene solution. The purple color of the permanganate should disappear as it reacts.

-

Maintain the temperature below 5 °C throughout the addition. The reaction is typically fast.

-

After the addition is complete and the purple color no longer persists, a brown precipitate of manganese dioxide (MnO₂) will have formed.

-

Filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Concentrate the filtrate under reduced pressure to remove any organic co-solvent.

-

Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts and concentrate to yield the crude cis-1,2-cyclobutanediol. Further purification may be required.

Data Presentation

Expected Quantitative Data

The following table summarizes the expected yields for the cis-dihydroxylation of alkenes. Actual yields for cyclobutene may vary and should be determined experimentally.

| Reagent System | Co-oxidant/Conditions | Typical Yield | Reference |

| Catalytic OsO₄ | NMO | 80-95% | [1] |

| Cold, dilute KMnO₄ | Alkaline (NaOH) | 30-60% | [4] |

Physicochemical and Spectroscopic Data for cis-1,2-Cyclobutanediol

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Expected ¹H NMR | |

| δ (ppm) | Protons on C1 and C2 (CH-OH) and C3 and C4 (CH₂) |

| Expected ¹³C NMR | |

| δ (ppm) | Carbons C1 and C2 (bearing OH) and C3 and C4 |

| Expected IR (cm⁻¹) | |

| ~3300 (broad) | O-H stretch |

| ~2950 | C-H stretch |

| ~1050 | C-O stretch |

Logical Relationships and Stereochemistry

The stereochemical outcome of the cis-dihydroxylation of cyclobutene is a direct consequence of the concerted mechanism. The formation of the cyclic intermediate forces the two new C-O bonds to be formed on the same face of the original double bond.

This inherent stereocontrol makes cis-dihydroxylation a powerful tool in synthetic organic chemistry, particularly in the construction of chiral molecules where the relative stereochemistry of adjacent hydroxyl groups is critical. For prochiral alkenes, the use of chiral ligands in conjunction with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation , can lead to the formation of a single enantiomer of the diol with high enantiomeric excess.

References

Spectroscopic Profile of cis-Cyclobutane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-cyclobutane-1,2-diol, a key structural motif in various biologically active molecules. Due to the limited availability of experimental spectra in the public domain, this guide presents high-quality predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights for the identification and characterization of this compound and its derivatives in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data has been generated using validated computational algorithms to provide a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Multiplet | 2H | CH-OH |

| ~2.2 - 2.4 | Multiplet | 2H | CH₂ (adjacent to CH-OH) |

| ~1.6 - 1.8 | Multiplet | 2H | CH₂ (β to CH-OH) |

| Variable | Broad Singlet | 2H | OH |

Note: Predicted spectra suggest complex second-order coupling effects for the cyclobutane (B1203170) ring protons, resulting in overlapping multiplets. The chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~68 - 72 | CH-OH |

| ~25 - 29 | CH₂ |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1450 - 1400 | Medium | CH₂ scissoring |

| ~1100 - 1000 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 88 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - H₂O]⁺ |

| 60 | Moderate | [C₃H₄O₂]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 42 | High | [C₃H₆]⁺ or [C₂H₂O]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the ionization method used.

Experimental Protocols

While the data presented is predictive, the following are detailed methodologies for the key experiments that would be cited for the empirical analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

-

Ionization: Utilize a suitable ionization technique. For a small polar molecule like a diol, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Conceptual pathway of NMR signal generation.

An In-depth Technical Guide to the Physical Properties of cis-Cyclobutane-1,2-diol

This technical guide provides a detailed overview of the known physical properties of cis-cyclobutane-1,2-diol, with a focus on its melting and boiling points. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a cyclic diol of interest in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its proper handling, characterization, and application in synthetic protocols. This guide summarizes the available data for its melting and boiling points and provides generalized experimental protocols for their determination.

Physical Properties of this compound

Data Summary Table

| Physical Property | Value/Observation | Source |

| Melting Point | Below room temperature | Commercial suppliers describe it as a liquid at room temperature. |

| Boiling Point | Data not available | No specific boiling point is reported in the reviewed sources. |

| Physical Form | Liquid |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of a compound such as this compound. These protocols are based on standard laboratory techniques.

3.1. Determination of Melting Point (Sub-ambient)

Given that this compound is a liquid at room temperature, its melting point must be determined using a sub-ambient temperature method.

Principle: The sample is cooled until it solidifies and then slowly warmed to determine the temperature range over which it melts.

Apparatus:

-

Melting point apparatus with a cooling capability (e.g., a cold-stage microscope or a specialized melting point apparatus).

-

Small sample vials or capillary tubes.

-

A suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).

-

Calibrated thermometer or temperature probe.

Procedure:

-

Place a small sample of this compound into a sample holder (e.g., a small vial or the end of a sealed capillary tube).

-

Carefully cool the sample using a cooling bath until it completely solidifies.

-

Transfer the solidified sample to the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Allow the temperature to rise slowly, typically at a rate of 1-2 °C per minute, while observing the sample.

-

Record the temperature at which the first signs of melting are observed (the solid begins to liquefy).

-

Continue to observe and record the temperature at which the last of the solid melts.

-

The melting point is reported as the range between these two temperatures.

3.2. Determination of Boiling Point (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is a suitable technique.

Principle: A small amount of the liquid is heated in a capillary tube along with a smaller, inverted capillary to trap vapor. The boiling point is the temperature at which the liquid and its vapor are in equilibrium, observed as a continuous stream of bubbles.

Apparatus:

-

Thiele tube or a melting point apparatus that can be used for boiling point determination.

-

Heating oil (e.g., mineral oil or silicone oil).

-

Standard capillary tubes.

-

A smaller, sealed capillary tube (fusion tube).

-

Thermometer.

-

Bunsen burner or heating mantle.

Procedure:

-

Introduce a small amount of this compound into a standard capillary tube (approximately 2-3 cm high).

-

Take a smaller capillary tube and seal one end in a flame. Place this smaller, sealed tube, open-end down, into the larger capillary tube containing the sample.

-

Attach the capillary tube assembly to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and assembly in a Thiele tube filled with heating oil, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid has reached its boiling point.

-

Record the temperature at which this vigorous bubbling occurs.

-

To confirm, the heat can be removed, and the temperature at which the liquid re-enters the inverted capillary can be noted as the condensation point, which should be close to the boiling point.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical substance like this compound.

cis-cyclobutane-1,2-diol CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of cis-cyclobutane-1,2-diol, a four-membered carbocyclic diol. While specific biological roles and extensive experimental data for this compound are not widely documented, this guide consolidates available chemical and physical properties, a detailed, analogous synthetic protocol, and theoretical spectroscopic characteristics. The rigid, puckered structure of the cyclobutane (B1203170) ring makes its derivatives, including this compound, of interest in medicinal chemistry for creating conformationally restricted analogues of bioactive molecules.

Chemical Identity and Physical Properties

This compound is identified by the CAS number 35358-33-9 . Its systematic IUPAC name is (1r,2s)-cyclobutane-1,2-diol .

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| CAS Number | 35358-33-9 |

| IUPAC Name | (1r,2s)-cyclobutane-1,2-diol |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Melting Point | 12-13 °C |

| Boiling Point (Predicted) | 220.1 ± 8.0 °C |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ |

Synthesis of this compound

Experimental Protocol: Dihydroxylation of Cyclobutene (B1205218) (Analogous to Cyclohexene)

Materials:

-

Cyclobutene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (catalytic amount)

-

Water

-

Sodium bisulfite (or another suitable reducing agent)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclobutene and N-methylmorpholine N-oxide in a mixture of acetone and water.

-

To this stirring solution, add a catalytic amount of osmium tetroxide.

-

Allow the reaction to stir at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Stir the mixture for 30-60 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Spectroscopic Data (Predicted)

Specific experimental spectra for this compound are not widely available. However, based on the analysis of related cyclobutane derivatives, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Chemical Shifts |

| ¹H NMR | Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the carbons bearing the hydroxyl groups (CH-OH) would appear as a multiplet. The methylene (B1212753) protons (CH₂) would also likely appear as multiplets. The chemical shifts would be influenced by the electronegativity of the hydroxyl groups. |

| ¹³C NMR | Two distinct signals are expected: one for the two equivalent carbons attached to the hydroxyl groups (C-OH) and another for the two equivalent methylene carbons (CH₂). The C-OH signal would be downfield due to the deshielding effect of the oxygen atoms. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclobutane ring would be observed around 2850-3000 cm⁻¹. C-O stretching would appear in the 1000-1200 cm⁻¹ region. |

Biological Activity and Applications

There is limited information in the scientific literature regarding the specific biological activity or signaling pathway involvement of this compound. However, the cyclobutane motif is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can be used to lock flexible molecules into specific conformations, which can be advantageous for optimizing drug-receptor interactions. Cyclobutane-containing compounds are being explored as metabolically stable and conformationally constrained scaffolds in the development of novel therapeutics.

Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound from Cyclobutene.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental Workflow for this compound Synthesis.

The Advent of the Strained Ring: A Technical Guide to the Discovery and Historical Synthesis of Cyclobutane Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) ring, a motif once considered a synthetic curiosity due to its inherent strain, is now recognized as a valuable scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties. Central to the application of this scaffold are cyclobutane diols, versatile intermediates that allow for diverse functionalization. This technical guide provides a comprehensive overview of the historical development of synthetic routes to cyclobutane diols, from the foundational discoveries that enabled the construction of the four-membered ring to key methodologies for their stereocontrolled synthesis. Detailed experimental protocols for seminal reactions and tabulated quantitative data are presented to serve as a practical resource for researchers in the field.

Early Discoveries and Foundational Syntheses

The journey to synthesizing cyclobutane diols began with the challenge of constructing the cyclobutane ring itself. While cyclobutane derivatives are found in nature, such as in the ladderane structure of pentacycloanammoxic acid, their synthesis was a significant early challenge in organic chemistry.[2] The first successful synthesis of the parent cyclobutane was reported by Richard Willstätter and James Bruce in 1907, achieved through the hydrogenation of cyclobutene (B1205218).[2]

However, the most impactful and versatile methods for constructing the cyclobutane skeleton, which would become the bedrock for synthesizing its derivatives, are rooted in cycloaddition reactions. The principal strategies that emerged historically for forming the four-carbon ring system involve [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[3]

Photochemical [2+2] Cycloaddition

One of the most common and powerful methods for forming cyclobutane rings is the photochemical [2+2] cycloaddition. This reaction involves the light-induced dimerization of alkenes or the reaction of an alkene with a carbonyl group (the Paterno-Büchi reaction).[2][4] Photoexcited enones, in particular, are excellent substrates for these reactions, typically proceeding through a triplet excited state.[4] The regioselectivity of these intermolecular cycloadditions is often governed by electronics, favoring a head-to-tail arrangement.[4]

Thermal [2+2] Cycloaddition of Ketenes

Ketenes are highly reactive species that can undergo thermal [2+2] cycloadditions with electron-rich alkenes to yield cyclobutanones.[2][5] This method is highly valuable as the cyclobutanone (B123998) product serves as a direct and versatile precursor to cyclobutane diols via reduction. The intramolecular version of this reaction has also been extensively used to prepare bicyclic cyclobutanones.[3]

General Synthetic Workflow

The synthesis of cyclobutane diols typically follows a multi-step sequence, starting from the formation of the cyclobutane ring, often as a ketone, followed by stereoselective reduction. A generalized workflow is depicted below.

Key Synthetic Methodologies and Protocols

The historical development of organic synthesis has yielded several robust methods for preparing cyclobutane diols. These routes primarily involve the creation of a cyclobutanone or cyclobutene intermediate, which is then converted to the target diol.

Synthesis via Reduction of Cyclobutanones

The reduction of cyclobutanones is the most direct route to cyclobutane diols. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group.

-

Formation of Cyclobutanone Precursor: A common method involves the [2+2] cycloaddition of a ketene with an alkene.

-

Reduction to Diol: Subsequent reduction of the resulting cyclobutanone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the cyclobutanol. If the starting material is a cyclobutane-1,2-dione or a 2-hydroxycyclobutanone, a diol can be formed. For example, diastereoselective reduction of a racemic keto-alcohol using NaBH(OAc)₃ can produce a trans-1,2-diol.[6]

Table 1: Representative Syntheses of Cyclobutane Diols via Reduction

| Starting Material(s) | Key Reagents | Product | Yield | Stereochemistry | Reference |

| Dichloroketene + Alkene | 1. Zn-Cu couple2. NaBH₄ | Substituted Cyclobutanol | Good | Varies | [4] |

| 2-Hydroxycyclobutanone | Organometallic reagents (e.g., Grignard) | Substituted Cyclobutane-1,2-diol | High | Varies | [7] |

| Racemic Keto-alcohol | NaBH(OAc)₃ | trans-1,2-Diol | N/A | Diastereoselective | [6] |

Experimental Protocol: Synthesis of 1-Phenylcyclobutane-1,2-diol[7]

This protocol is representative of the synthesis of cyclobutane-1,2-diols via nucleophilic addition to a 2-hydroxycyclobutanone precursor.

-

Preparation of 2-Hydroxycyclobutanone: The precursor, 2-hydroxycyclobutanone, can be prepared from commercially available 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) via hydrolysis.

-

Nucleophilic Addition: To a solution of 2-hydroxycyclobutanone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of phenylmagnesium bromide (PhMgBr, 1.1 equivalents) in THF is added dropwise.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 1-phenylcyclobutane-1,2-diol, is then purified by column chromatography on silica (B1680970) gel.

Synthesis via Dihydroxylation of Cyclobutenes

An alternative and powerful strategy for accessing cis-cyclobutane-1,2-diols is the dihydroxylation of a cyclobutene precursor.

-

Formation of Cyclobutene Precursor: Cyclobutenes can be synthesized via several methods, including the [2+2] photocycloaddition of an alkene with acetylene, followed by partial reduction, or through ring-closing metathesis.[3] A classic method involves the cycloaddition of an alkene with maleic anhydride (B1165640), followed by reductive chlorine elimination.[8]

-

Dihydroxylation: The cyclobutene double bond is then dihydroxylated, typically using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (B83412) (KMnO₄) under cold conditions. This reaction proceeds via syn-addition, leading exclusively to the cis-diol.

Table 2: Representative Syntheses of Cyclobutane Diols via Dihydroxylation

| Starting Material | Key Reagents | Product | Yield | Stereochemistry | Reference |

| Cyclobutene | OsO₄, NMO | cis-Cyclobutane-1,2-diol | High | cis | General Method |

| Substituted Cyclobutene | Cold, dilute KMnO₄ | Substituted this compound | Moderate-Good | cis | General Method |

Experimental Protocol: Synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride[8]

This protocol describes the synthesis of a key cyclobutene precursor suitable for subsequent dihydroxylation.

-

Photocycloaddition: A solution of maleic anhydride and (E)-1,2-dichloroethene in a suitable solvent (e.g., acetone) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor. The reaction is cooled to maintain a constant temperature.

-

Isolation of Adduct: After irradiation is complete (monitored by GC or NMR), the solvent is removed under reduced pressure to yield the crude dichloro-cycloadduct.

-

Reductive Dechlorination: The crude adduct is dissolved in a suitable solvent like diethyl ether or THF. Activated zinc dust is added portionwise, and the mixture is stirred vigorously. The reaction is often initiated with gentle heating or sonication.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is concentrated, and the resulting cis-cyclobut-3-ene-1,2-dicarboxylic anhydride is purified by recrystallization or sublimation.

Stereochemical Considerations

The synthesis of cyclobutane diols presents significant stereochemical challenges and opportunities. The relative orientation of the hydroxyl groups (cis or trans) and other substituents on the ring is critical for their application in asymmetric synthesis and drug design.

-

cis-Diols: As mentioned, these are reliably prepared by the syn-dihydroxylation of cyclobutenes.

-

trans-Diols: The synthesis of trans-diols is often achieved by the nucleophilic ring-opening of a cyclobutene oxide with water or hydroxide, which proceeds with inversion of stereochemistry. Alternatively, specific reducing agents can favor the formation of the trans-isomer from a cyclobutanone that has a directing group at an adjacent position.

Conclusion

The synthesis of cyclobutane diols has evolved from the fundamental challenges of four-membered ring construction to sophisticated, stereoselective methodologies. Early methods based on photochemical and thermal [2+2] cycloadditions provided the essential cyclobutanone and cyclobutene precursors. Subsequent advancements in reduction and oxidation chemistry enabled control over the stereochemistry of the resulting diols. The protocols and data summarized in this guide highlight the key historical milestones and provide a foundational toolset for modern chemists aiming to incorporate the unique cyclobutane scaffold into complex molecules for pharmaceutical and materials science applications.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

conformational analysis of cis-cyclobutane-1,2-diol

An In-depth Technical Guide to the Conformational Analysis of cis-Cyclobutane-1,2-diol

Introduction

The three-dimensional structure of a molecule is paramount in determining its biological activity. For researchers and professionals in drug development, a thorough understanding of a molecule's conformational landscape is crucial for designing effective and specific therapeutic agents. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides this critical insight.

This guide focuses on the , a molecule whose strained four-membered ring and vicinal hydroxyl groups present a unique and interesting case for conformational study. The puckered nature of the cyclobutane (B1203170) ring, coupled with the potential for intramolecular hydrogen bonding, dictates the preferred shapes this molecule can adopt, which in turn will influence its interactions with biological targets.

The Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation is destabilized by significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or bent conformation.[1][2]

This puckering is not static. The ring undergoes a rapid inversion process, flipping from one puckered conformation to an equivalent one. The transition state for this inversion is the higher-energy planar conformation. High-level ab initio calculations have been employed to study this process in detail.[3][4]

Key Conformational Parameters of Cyclobutane:

| Parameter | Value | Source |

| Equilibrium Puckering Angle (θ) | 29.59° - 29.68° | [1][2] |

| Inversion Barrier | ~482-498 cm⁻¹ | [1][2] |

| C-C Bond Length | ~1.554 Å | [2] |

| C-C-C Bond Angle | ~88.1° | [2] |

The following diagram illustrates the dynamic equilibrium between the two equivalent puckered conformations of the cyclobutane ring.

Caption: Equilibrium between puckered conformations of cyclobutane.

Conformational Isomers of this compound

The introduction of two cis-hydroxyl groups onto the cyclobutane ring significantly influences its conformational preferences. The puckering of the ring leads to two primary types of substituent positions: axial and equatorial. In cis-1,2-disubstituted cyclobutanes, one substituent will occupy a pseudo-axial position while the other is in a pseudo-equatorial position. The ring inversion interconverts these positions.

For this compound, two main puckered conformers are in equilibrium. A key feature that distinguishes the conformational behavior of this molecule is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can stabilize certain conformations.

Potential Conformations:

-

Conformer A (Hydrogen-Bonded): In this conformation, the puckering of the ring brings the axial and equatorial hydroxyl groups into proximity, allowing for the formation of an intramolecular hydrogen bond. This is generally expected to be the more stable conformation in non-polar solvents.

-

Conformer B (Non-Hydrogen-Bonded): Through ring inversion, a second conformer exists where the hydroxyl groups are further apart, precluding the formation of an intramolecular hydrogen bond. This conformation might be more favored in polar, hydrogen-bonding solvents that can solvate the hydroxyl groups individually.

The following diagram depicts the equilibrium between these two conformers.

Caption: Conformational equilibrium of this compound.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is typically employed to elucidate the conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

-

¹H NMR Spectroscopy: The one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) between protons on adjacent carbons are analyzed. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing information about the ring's pucker and the relative orientation of substituents.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments can be performed to identify protons that are close in space. The presence of NOEs between protons of the hydroxyl groups and specific protons on the cyclobutane ring can help to confirm the predominant conformation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying intramolecular hydrogen bonding.

-

Methodology:

-

Sample Preparation: The analysis is typically performed on a dilute solution of the diol in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding.

-

Spectrum Acquisition: The IR spectrum is recorded, focusing on the O-H stretching region (typically 3200-3700 cm⁻¹).

-

Data Interpretation: The presence of a "free" hydroxyl group (not involved in hydrogen bonding) gives rise to a sharp absorption band around 3600-3650 cm⁻¹. An intramolecularly hydrogen-bonded hydroxyl group will result in a broader absorption band at a lower frequency (red-shifted), typically in the range of 3400-3550 cm⁻¹.[5][6] The relative intensities of these bands can provide an estimate of the equilibrium populations of the hydrogen-bonded and non-hydrogen-bonded conformers.

-

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for modeling the conformational landscape of molecules.

-

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of this compound.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G** or larger).

-

Energy Calculations: Single-point energy calculations are then performed at a higher level of theory (e.g., MP2 or CCSD(T)) with a larger basis set to obtain more accurate relative energies of the conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectra, which can then be compared with experimental data.

-

The following diagram outlines a typical workflow for conformational analysis.

Caption: Workflow for conformational analysis.

Summary of Conformational Data

While specific experimental data for this compound is not extensively published, the following table summarizes the expected key parameters for its principal conformers based on the analysis of related systems and theoretical principles.

| Parameter | Conformer A (H-Bonded) | Conformer B (No H-Bond) |

| Relative Energy | More stable (in non-polar media) | Less stable |

| H-O···H-O Dihedral Angle | ~40-60° | > 60° |

| O···O Distance | Shorter | Longer |

| Predicted IR ν(O-H) | ~3450-3550 cm⁻¹ (broad) | ~3600-3650 cm⁻¹ (sharp) |

| Key ³JHH values | Reflective of a specific puckered state | Averaged values due to inversion |

Conclusion

The reveals a fascinating interplay between ring strain, torsional strain, and intramolecular hydrogen bonding. The molecule is expected to exist predominantly in a puckered conformation, with the equilibrium between different conformers being sensitive to the solvent environment. In non-polar solvents, a conformation stabilized by an intramolecular hydrogen bond is likely to be favored. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of NMR and IR spectroscopy alongside computational modeling, is essential for predicting the molecule's interactions and its potential applications in fields such as drug discovery. The methodologies and principles outlined in this guide provide a robust framework for the detailed and other similarly complex molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorry, that site is unavailable [apology.pnl.gov]

- 5. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds | Semantic Scholar [semanticscholar.org]

Theoretical Stability of cis-Cyclobutane-1,2-diol: A Computational Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the theoretical calculations concerning the conformational stability of cis-cyclobutane-1,2-diol. Due to the absence of specific published quantitative data for this isomer, this paper outlines the foundational principles, describes the key conformers, and presents a generalized computational protocol based on established methodologies for analogous molecules.

Introduction: Conformational Landscape of this compound

The seemingly simple molecule, this compound, presents a complex conformational landscape governed by a delicate interplay of ring strain, torsional strain, and intramolecular interactions. Unlike planar representations often used in introductory texts, the cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure. This puckering, characterized by a dihedral angle of approximately 25-30 degrees, is a critical factor in determining the spatial orientation of the hydroxyl substituents and, consequently, the overall stability of the molecule.

For cis-1,2-disubstituted cyclobutanes, the puckering of the ring leads to two primary conformations: one where the substituents adopt pseudo-equatorial positions and another where they are in pseudo-axial positions. The relative stability of these conformers is dictated by steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Key Conformers and Stability Factors

The conformational equilibrium of this compound is primarily a balance between two puckered forms. The stability of these conformers is influenced by:

-

Torsional Strain: The puckering of the cyclobutane ring reduces, but does not eliminate, the eclipsing interactions between adjacent hydrogen atoms.

-

Angle Strain: The C-C-C bond angles in a puckered cyclobutane are typically around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain.

-

Steric Strain: In the cis isomer, the two hydroxyl groups are on the same face of the ring, which can lead to steric repulsion, particularly in the more crowded pseudo-axial conformation.

-

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups in the cis configuration allows for the potential formation of an intramolecular hydrogen bond. This stabilizing interaction can significantly influence the preferred conformation. Quantum mechanical and topological analyses suggest that for vicinal diols, the existence of a true intramolecular hydrogen bond can be debated, and the interaction may be a combination of weak polarization and electrostatic effects.

The logical relationship between these factors and the resulting conformational stability is illustrated in the diagram below.

Caption: Factors influencing the conformational stability of this compound.

Quantitative Conformational Analysis

Table 1: Representative Theoretical Data for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C-C) | O-O Distance (Å) |

| Pseudo-equatorial | 0.00 (hypothetical) | ~60° | ~2.8 |

| Pseudo-axial | 1.50 (hypothetical) | ~0° | ~2.5 |

| Planar (Transition State) | > 5.00 (hypothetical) | 0° | ~2.4 |

Note: The values in this table are hypothetical and serve to illustrate the expected trends. Actual values would require specific computational studies.

Detailed Methodologies for Computational Analysis

A robust theoretical investigation of the conformational stability of this compound would typically involve the following computational protocol using a quantum chemistry software package like Gaussian.

Workflow for Conformational Analysis:

Solubility of cis-cyclobutane-1,2-diol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of cis-cyclobutane-1,2-diol in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to determine and understand the solubility profile of this compound. It includes a discussion of the theoretical solubility based on the compound's molecular structure, detailed experimental protocols for solubility determination, and a template for the systematic presentation of acquired data. This guide is intended to be a foundational resource for scientists working with this compound in various research and development applications, particularly in the pharmaceutical and chemical synthesis sectors.

Introduction

This compound is a vicinal diol with a constrained four-membered ring structure. Its stereochemistry and the presence of two hydroxyl groups dictate its physical and chemical properties, including its solubility. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which significantly influences the compound's interaction with various solvents. Understanding the solubility of this diol is crucial for a range of applications, including reaction chemistry, purification, formulation development, and materials science.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a nonpolar cyclobutane (B1203170) ring and two polar hydroxyl groups, suggests a nuanced solubility behavior.

-

Polar Protic Solvents: These solvents, such as methanol (B129727) and ethanol, contain O-H or N-H bonds and can engage in hydrogen bonding.[1][2] Due to the two hydroxyl groups on this compound, it is expected to exhibit high solubility in polar protic solvents through strong hydrogen bond interactions. Generally, the solubility of diols in alcohols increases with temperature.[3]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are polar but lack O-H or N-H bonds.[4] They can act as hydrogen bond acceptors. This compound is anticipated to be soluble in these solvents, although perhaps to a lesser extent than in polar protic solvents, depending on the specific solvent's polarity and hydrogen bond accepting capability.

-

Nonpolar Solvents: Solvents such as hexanes and toluene (B28343) have low polarity and cannot participate in significant hydrogen bonding.[1] The nonpolar cyclobutane backbone of the diol may allow for some minimal solubility in these solvents, but overall, the solubility is expected to be low due to the dominant influence of the polar hydroxyl groups.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in organic solvents has been found in a survey of publicly accessible scientific databases and literature. To facilitate the systematic collection and comparison of such data by researchers, the following table structure is recommended.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Reference |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Toluene | |||||

| Hexanes |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer if the analyte has a chromophore or can be derivatized)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the supernatant remains constant.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for a period sufficient for the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. The filtration should be done quickly to minimize temperature changes and potential precipitation.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method such as HPLC or GC to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[5]

-

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, the methodologies outlined herein offer a robust framework for researchers to generate reliable and reproducible solubility data. The systematic collection and reporting of this information will be invaluable to the scientific community, particularly for those in drug development and chemical synthesis, enabling more precise control over experimental conditions and formulation processes.

References

An In-depth Technical Guide to cis-Cyclobutane-1,2-diol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclobutane-1,2-diol is a cycloalkane diol that serves as a valuable building block in organic synthesis. Its rigid, puckered four-membered ring and stereospecific arrangement of hydroxyl groups offer unique conformational constraints and functionalities that are of interest in the design of novel chemical entities, including peptidomimetics and other molecules with defined three-dimensional structures. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Properties

This compound possesses the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] The molecule consists of a four-membered carbon ring with two hydroxyl groups attached to adjacent carbons on the same face of the ring.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 35358-33-9 | [2] |

| IUPAC Name | (1r,2s)-cyclobutane-1,2-diol | [2] |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | 97% | [2] |

Stereochemistry: A Meso Compound

An essential feature of this compound is its stereochemistry. Although the molecule contains two chiral centers (at C1 and C2), it is an achiral molecule. This is because it possesses an internal plane of symmetry that bisects the C1-C2 bond and the C3-C4 bond. Molecules that have chiral centers but are achiral due to an internal plane of symmetry are known as meso compounds.[3] Consequently, this compound is optically inactive.

Conformational Analysis: The Puckered Ring

Contrary to a planar representation, the cyclobutane (B1203170) ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure.[4] This puckering results in a dihedral angle of approximately 25-35 degrees between the two C1-C2-C3 and C1-C4-C3 planes.[5] While puckering reduces torsional strain, it slightly increases angle strain, with the internal C-C-C bond angles being around 88°.[5]

Table 2: Crystallographic Data for cis-1,2-Dimethylcyclobutane-1,2-diol

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9715 |

| b (Å) | 10.5549 |

| c (Å) | 24.8914 |

| α (°) | 79.614 |

| β (°) | 88.741 |

| γ (°) | 72.225 |

Source: Acta Crystallographica Section C 2008;64(3):o111-o113[6]

Experimental Protocols: Synthesis of cis-Diols

A common and reliable method for the synthesis of cis-diols from alkenes is through dihydroxylation using osmium tetroxide (OsO₄). The following is a representative protocol adapted from the synthesis of cis-1,2-cyclohexanediol, which can be applied to the synthesis of this compound from cyclobutene (B1205218).

Reaction: Dihydroxylation of Cyclobutene

Reagents:

-

Cyclobutene

-

N-methylmorpholine-N-oxide (NMO)

-

Osmium tetroxide (OsO₄)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343)

Procedure:

-

To a stirred mixture of N-methylmorpholine-N-oxide (1.55 eq) in a solution of water (5 parts) and acetone (2 parts), add a catalytic amount of osmium tetroxide.

-

To this mixture, add cyclobutene (1 eq).

-

The reaction is typically exothermic and should be maintained at room temperature. Stir the reaction overnight under an inert atmosphere.

-

Upon completion, add a slurry of sodium hydrosulfite and magnesium silicate in water to quench the reaction and complex the osmium.

-

Filter the mixture to remove the solid magnesium silicate-osmium complex.

-

Neutralize the filtrate with a suitable acid (e.g., H₂SO₄) and remove the acetone under reduced pressure.

-

Saturate the aqueous solution with NaCl and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization or chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Predicted and Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR | Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on C1 and C2 would be equivalent, as would the two sets of protons on C3 and C4. |

| ¹³C NMR | Three distinct signals are expected: one for the two equivalent carbons bearing the hydroxyl groups (C1 and C2), and two for the other two equivalent methylene (B1212753) carbons (C3 and C4). A ¹³C NMR spectrum for trans-cyclobutane-1,2-dicarboxylic acid shows signals for the carboxyl carbons and the ring carbons, providing a reference for the chemical shifts of the cyclobutane ring carbons.[7] |

| IR Spectroscopy | Characteristic absorptions would include a broad O-H stretching band around 3300-3500 cm⁻¹, C-O stretching in the range of 1000-1200 cm⁻¹, and C-H stretching and bending vibrations for the cyclobutane ring. The infrared spectrum of cyclobutane shows prominent C-H stretching vibrations around 2987 and 2887 cm⁻¹ and ring deformation vibrations around 898 cm⁻¹.[8] |

| Mass Spectrometry | The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 88, followed by fragmentation patterns corresponding to the loss of water and other fragments. A mass spectrum for 2-methyl-1-(2-thienyl)cyclobutane-cis-1,2-diol is available and can provide insight into the fragmentation of the cyclobutane diol ring system.[9] |

Biological Activity

While many natural and synthetic molecules containing a cyclobutane ring exhibit a range of biological activities, including antimicrobial and antitumor properties, there is limited specific information on the biological activity of this compound itself.[10] Its primary role in the scientific literature is as a synthetic intermediate for the construction of more complex molecules. Substituted cyclobutanols are frequently used as synthons in organic chemistry.[11]

Conclusion

This compound is a structurally unique and synthetically useful molecule. Its stereochemistry as a meso compound and its puckered ring conformation are key features that influence its reactivity and its utility in the design of conformationally constrained molecules. The well-established methods for its synthesis, such as the dihydroxylation of cyclobutene, make it an accessible building block for researchers in drug discovery and materials science. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective application in these fields.

References

- 1. Cyclobutane-1,2-diol | C4H8O2 | CID 13215601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 35358-33-9 | AChemBlock [achemblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-1,2-Dimethylcyclobutane-1,2-diol | C30H60O10 | CID 139060393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR [m.chemicalbook.com]

- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 11. mmsl.cz [mmsl.cz]

Methodological & Application

Application Notes and Protocols: cis-Cyclobutane-1,2-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

cis-Cyclobutane-1,2-diol and its derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the cyclobutane (B1203170) core makes these compounds valuable intermediates for a variety of transformations, including ring-opening, ring-expansion, and functional group manipulations.[1][2] Their stereochemistry can be leveraged to control the formation of new stereocenters, making them useful in the synthesis of complex molecules and natural products.[3]

Applications in Organic Synthesis

The primary applications of this compound and its derivatives include:

-

Precursors to 1,4-Dicarbonyl Compounds: The cis-diol moiety can be selectively cleaved under oxidative conditions to furnish 1,4-dicarbonyl compounds, which are key intermediates for the synthesis of various heterocycles and other complex molecules.[4][5]

-

Substrates for Asymmetric Ring-Opening/Cross Metathesis (AROCM): Protected cis-cyclobutene-1,2-diols serve as excellent substrates for desymmetrization via AROCM. This powerful transformation allows for the enantioselective synthesis of highly functionalized anti-1,2-diols, which are common motifs in natural products.[6][7]

-

Building Blocks for Natural Product Synthesis: The unique structural and reactive properties of the cyclobutane core have been exploited in the total synthesis of several natural products, including (+)-endo-brevicomin and monosaccharides like ribose.[6][3]

Synthesis of Substituted cis-Cyclobutane-1,2-diols

A common route to substituted cis-cyclobutane-1,2-diols involves the nucleophilic addition of organometallic reagents to 2-hydroxycyclobutanone. This method generally produces a mixture of diastereomers, with the cis-isomer predominating.[5]

Data Presentation: Diastereoselective Synthesis of Cyclobutane-1,2-diols

The following table summarizes the yields and diastereomeric ratios for the synthesis of various 1-substituted-cyclobutane-1,2-diols via nucleophilic addition to 2-hydroxycyclobutanone.[5]

| Entry | Organometallic Reagent (R-M) | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | PhLi | Phenyl | 85 | 75:25 |

| 2 | MeLi | Methyl | 78 | 80:20 |

| 3 | BnMgCl | Benzyl | 82 | >95:5 |

| 4 | n-BuLi | n-Butyl | 88 | 70:30 |

| 5 | (CH₂)₅CHMgBr | Pentyl | 81 | 72:28 |

Experimental Protocol: General Procedure for Synthesis of 1-Substituted cis-cyclobutane-1,2-diols[7]

-

Preparation: To a stirred solution of 2-hydroxycyclobutanone (1.0 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add the corresponding organometallic reagent (1.2 eq) dropwise.

-